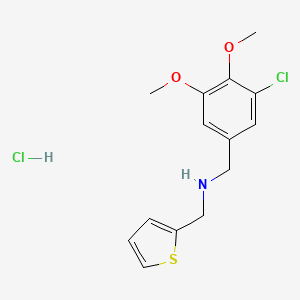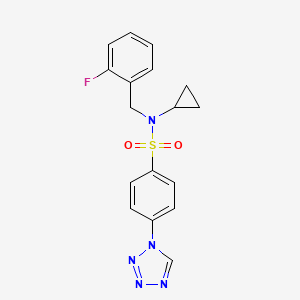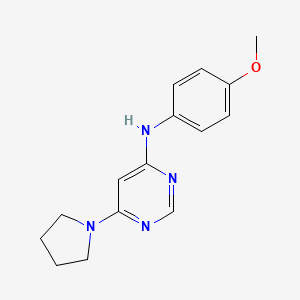![molecular formula C16H12F3N5O2 B4426983 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4426983.png)
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide's mechanism of action involves the inhibition of voltage-gated calcium channels, specifically the CaV3.2 subtype. This inhibition leads to a decrease in the influx of calcium ions into cells, which has downstream effects on cellular processes such as neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cancer cell growth, and cardioprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the CaV3.2 subtype of voltage-gated calcium channels. This specificity allows for more targeted research on the role of these channels in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other calcium channels or cellular processes.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved specificity and potency. Additionally, further research is needed to fully understand the role of CaV3.2 channels in various physiological and pathological processes, and the potential therapeutic applications of this compound in these contexts. Finally, the potential off-target effects of this compound should be further investigated to better understand its limitations as a research tool.
Wissenschaftliche Forschungsanwendungen
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release. This modulation has potential implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
2-[3-(tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)21-15(25)9-26-14-6-2-5-13(8-14)24-10-20-22-23-24/h1-8,10H,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRXGFVNGCHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)

![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![ethyl 5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4426924.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)




![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426973.png)
![8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426993.png)
